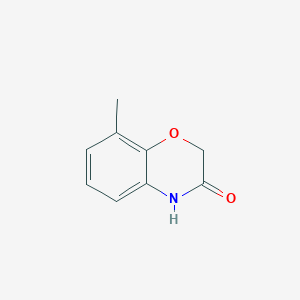

8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

概要

説明

8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is a heterocyclic compound that belongs to the benzoxazine family It is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE typically involves the cyclization of appropriate precursors. One common method is the reductive cyclization of 2-(2-nitrophenoxy) acetonitrile adducts in the presence of iron and acetic acid . This method is efficient and yields the desired product in good to excellent yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

化学反応の分析

Types of Reactions: 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydro derivatives.

科学的研究の応用

Structure and Composition

The molecular formula of 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is . It features a benzoxazine ring that contributes to its reactivity and biological activity. The compound exhibits a melting point range of approximately 173-175 °C and is soluble in methanol at a concentration of 25 mg/mL .

Medicinal Chemistry

Antitumor Activity

Research has identified this compound as a potential antitumor agent. A notable study isolated a derivative known as cappamensin A from Capparis sikkimensis, demonstrating significant inhibitory effects on tumor cell replication in vitro . This highlights its potential for developing new cancer therapies.

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, making it a candidate for pharmaceutical applications in treating infections .

Agricultural Science

Natural Herbicides

this compound has been implicated in the biosynthesis of cyclic hydroxamic acids in maize, which serve as natural herbicides . These compounds can inhibit the growth of competing plants and pests, showcasing the compound's utility in sustainable agriculture.

Material Science

Polymer Chemistry

Due to its reactive benzoxazine structure, this compound serves as a building block for synthesizing advanced polymers. Benzoxazine resins are known for their thermal stability and mechanical properties, making them suitable for high-performance applications in aerospace and automotive industries .

Case Study 1: Antitumor Research

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers isolated cappamensin A from Capparis sikkimensis roots and confirmed its structure using spectroscopic methods. The compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer drug candidate .

Case Study 2: Agricultural Applications

A study on maize revealed that cyclic hydroxamic acids derived from this compound play a crucial role in plant defense mechanisms against herbivores. This research emphasizes the importance of this compound in developing natural herbicides that could reduce reliance on synthetic chemicals in agriculture .

作用機序

The mechanism of action of 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used .

類似化合物との比較

- 2H-1,3-Benzoxazine-3(4H)-octanoic acid, 2,4-dioxo-, ethyl ester

- Terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester

Comparison: 8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE is unique due to its specific structural features and reactivityFor example, its methyl group may enhance its lipophilicity and biological activity compared to non-methylated analogs .

生物活性

8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Empirical Formula : C8H9NO

- Molecular Weight : 149.15 g/mol

- CAS Number : 5466-88-6

Synthesis

The synthesis of this compound typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This method allows for the formation of the benzoxazine ring structure, which is critical for its biological activity .

Anticancer Activity

One of the most significant biological activities of this compound is its anticancer potential. Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain benzoxazine derivatives demonstrated promising in vitro anticancer activity by inhibiting tumor cell proliferation .

Neuropharmacological Effects

The compound has also been investigated for its effects on the central nervous system. A series of studies have shown that related benzoxazine derivatives can act as serotonin receptor antagonists. Specifically, modifications at the 2-position of the benzoxazine ring were found to enhance antagonistic activities against the 5HT3 receptor, which is implicated in anxiety and nausea .

The mechanisms through which this compound exerts its biological effects involve several pathways:

- Serotonin Receptor Modulation : The compound's ability to bind to serotonin receptors suggests a role in modulating neurotransmitter levels, potentially influencing mood and anxiety .

- Cell Cycle Arrest : Some studies have indicated that benzoxazine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cancer cells, contributing to their cytotoxicity .

Study on Anticancer Properties

In a notable study published in Bioorganic & Medicinal Chemistry Letters, researchers isolated a new inhibitor from Capparis sikkimensis roots that was identified as a derivative of this compound. This compound exhibited significant in vitro activity against various cancer cell lines and was characterized using spectroscopic methods .

Neuropharmacological Research

Another study evaluated a series of 3,4-dihydrobenzoxazine derivatives for their serotonin receptor antagonistic activities. The findings showed that specific modifications significantly enhanced receptor affinity and prolonged antagonistic effects in vivo models .

特性

IUPAC Name |

8-methyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6-3-2-4-7-9(6)12-5-8(11)10-7/h2-4H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJYJSYBBLSIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556951 | |

| Record name | 8-Methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102065-94-1 | |

| Record name | 8-Methyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。